![molecular formula C14H13N5OS3 B2413161 N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 892225-11-5](/img/structure/B2413161.png)
N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
This compound is a derivative of 1,3,4-thiadiazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,3,4-thiadiazole derivatives have shown significant therapeutic potential .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds structurally related to N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their pharmacological activities. One study focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, potent and selective inhibitors of kidney-type glutaminase (GLS), revealing that some analogs retained BPTES's potency with improved solubility and in vitro and in vivo efficacy against lymphoma B cells (Shukla et al., 2012).
Antimicrobial Activity
Another avenue of research includes the synthesis of thiazolidin-4-one derivatives to explore their antimicrobial activity. A study synthesized a new series of thiazolidin-4-one derivatives, assessing their in vitro antibacterial and antifungal activities, which showed significant inhibition against various pathogens (Baviskar et al., 2013).
Anticancer Properties
Research has also delved into the anticancer properties of related compounds. For instance, the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules incorporating 1,3,4-thiadiazole showed promising in vitro anticancer activity, highlighting the potential of these compounds in cancer therapy (Yushyn et al., 2022).
Enzyme Inhibition
The structural analysis and enzyme inhibition studies have been a significant focus, with compounds evaluated for their ability to inhibit critical enzymes such as carbonic anhydrase. This research provides insight into the compound's mechanism of action and potential therapeutic applications (Darwish et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS3/c1-8-3-5-10(6-4-8)12-16-13(19-23-12)15-11(20)7-21-14-18-17-9(2)22-14/h3-6H,7H2,1-2H3,(H,15,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTXSWQOVUDKBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C(S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
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